molecular formula C34H23NO B8176068 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline

4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline

Cat. No.: B8176068
M. Wt: 461.6 g/mol
InChI Key: IKVVKCFJISVVKN-UHFFFAOYSA-N
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Description

4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline is an organic compound that has garnered interest in various scientific fields due to its unique structural properties This compound is characterized by the presence of dibenzo[b,d]furan and naphthalene moieties, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where dibenzo[b,d]furan-4-boronic acid is coupled with 4-bromo-N-(4-(naphthalen-1-yl)phenyl)aniline in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline exerts its effects is primarily through its electronic properties. The compound can act as a hole-blocking material in OLEDs by preventing the recombination of electrons and holes, thereby increasing the efficiency of light emission. The molecular targets and pathways involved include interactions with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) levels, which are crucial for its function in electronic devices .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: A simpler analog that lacks the naphthalene moiety.

    Naphthalene derivatives: Compounds with similar aromatic structures but different substituents.

Uniqueness

4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline is unique due to its combination of dibenzo[b,d]furan and naphthalene units, which provide a balance of stability and reactivity. This makes it particularly effective in applications requiring high thermal stability and efficient electronic properties .

Properties

IUPAC Name

N-(4-dibenzofuran-4-ylphenyl)-4-naphthalen-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H23NO/c1-2-9-28-23(7-1)8-5-11-29(28)24-15-19-26(20-16-24)35-27-21-17-25(18-22-27)30-12-6-13-32-31-10-3-4-14-33(31)36-34(30)32/h1-22,35H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVVKCFJISVVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=C5OC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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